3-(Decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylonitrile
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Overview
Description
3-(Decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylonitrile is a complex organic compound known for its unique structure and properties It belongs to the class of methanoazulenes, which are characterized by their bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of decahydro-4,8,8-trimethyl-1,4-methanoazulene with acrylonitrile in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(Decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted methanoazulenes with various functional groups.
Scientific Research Applications
3-(Decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitrile group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Octahydro-3,6,8,8-Tetramethyl-4H-3A,7-Methanoazulen-4-One
- 1,2,3,7,8,8a-Hexahydro-3,6,8,8-Tetramethyl-4IH-3a,7-Methanoazulen-4-One
- Isolongifolol
Uniqueness
3-(Decahydro-4,8,8-trimethyl-1,4-methanoazulen-9-yl)acrylonitrile stands out due to its unique bicyclic structure and the presence of a nitrile group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .
Properties
CAS No. |
79570-11-9 |
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Molecular Formula |
C17H25N |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
(E)-3-(3,3,7-trimethyl-8-tricyclo[5.4.0.02,9]undecanyl)prop-2-enenitrile |
InChI |
InChI=1S/C17H25N/c1-16(2)9-5-10-17(3)13(6-4-11-18)12-7-8-14(17)15(12)16/h4,6,12-15H,5,7-10H2,1-3H3/b6-4+ |
InChI Key |
RREVPZJCDBBRKX-GQCTYLIASA-N |
Isomeric SMILES |
CC1(CCCC2(C3C1C(C2/C=C/C#N)CC3)C)C |
Canonical SMILES |
CC1(CCCC2(C3C1C(C2C=CC#N)CC3)C)C |
Origin of Product |
United States |
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